

T-26c Compound Profile and Experimental Applications

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Compound Focus: T-26c

CAS No.: 869296-13-9

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Aspect	Details
Compound Name	T-26c [1]
Primary Target	Matrix Metalloproteinase-13 (MMP-13) [1]
Inhibitory Potency (IC ₅₀)	6.75 pM (cell-free assay) [1]
Selectivity	>2,600-fold selectivity over other related metalloenzymes [1]
Key Functional Assay	Bovine Nasal Cartilage Explants [1]
Inhibition of Collagen Degradation	87.4% inhibition at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1]
In Vivo Pharmacokinetics	Good oral absorption in guinea pigs (AUC: 8357 ng·h/mL for disodium salt) [1]

Introduction to T-26c and Collagen Degradation

T-26c is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with significant potential for therapeutic intervention in osteoarthritis (OA). MMP-13 is a key enzyme responsible for the

degradation of type II collagen, the primary structural component of articular cartilage [2]. In OA, increased MMP-13 activity leads to excessive breakdown of type II collagen, contributing to irreversible cartilage damage and joint degeneration [2]. The development of specific MMP-13 inhibitors like **T-26c** represents a promising approach for disease-modifying osteoarthritis drugs (DMOADs) that target the underlying pathophysiology rather than merely alleviating symptoms [2].

Mechanism of Action

T-26c functions through direct inhibition of MMP-13 enzymatic activity. MMP-13 belongs to the matrix metalloproteinase family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix remodeling [3]. The enzyme specifically targets native type II collagen, aggressively cleaving its triple-helical structure, which constitutes the fundamental framework of articular cartilage [2]. This targeted mechanism is particularly relevant since type II collagen degradation represents a key pathological process in osteoarthritis progression.

The selectivity profile of **T-26c** is remarkable, demonstrating over 2,600-fold selectivity for MMP-13 compared to other related metalloenzymes [1]. This high specificity is crucial for minimizing off-target effects that have plagued broader-spectrum MMP inhibitors in clinical development, as selective inhibition preserves physiological functions of other MMPs in tissue homeostasis.

Experimental Protocols

Cell-Free MMP-13 Inhibition Assay

This protocol measures direct enzymatic inhibition using fluorescence-based methodology [1].

Reagents and Buffers:

- **Assay Buffer Composition:** 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 [1]
- **Enzyme Preparation:** pro-MMP-13 activated with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2 hours [1]
- **Substrate:** Fluorescence peptide (Cy3-PLGLK(Cy5Q)AR-NH₂) [1]

- **Inhibitor Preparation:** Serial dilutions of **T-26c** in DMSO (final concentration range typically 0.1 pM to 100 nM)

Procedure:

- Prepare reaction mixtures containing activated MMP-13 and fluorescence peptide substrate in assay buffer
- Add varying concentrations of **T-26c** inhibitor (include negative control with DMSO only)
- Incubate at 37°C for 40 minutes
- Terminate reactions by adding EDTA (pH 8.0) to chelate zinc ions essential for MMP activity
- Measure fluorescence increase using a spectrofluorimeter
- Calculate enzyme activity percentage: $\text{Enzyme activity (\%)} = [(X - C)/(T - C)] \times 100$
 - Where X = fluorescence count with inhibitor, T = fluorescence count without inhibitor, C = fluorescence count with EDTA (blank) [1]
- Determine IC₅₀ values using iterative fitting of concentration-response data

Bovine Nasal Cartilage Explant Assay

This tissue-based system evaluates functional inhibition of collagen degradation in a physiologically relevant context [1].

Reagents and Media:

- **Culture Medium:** 1:1 (v/v) mixture of DMEM/F-12 medium containing 20 µg/mL gentamycin, 50 µg/mL streptomycin, and 50 U/mL penicillin [1]
- **Stimulation Cocktail:** 10 ng/mL IL-1β and 50 ng/mL oncostatin M in culture medium [1]
- **Papain Digestion Solution:** For complete digestion of remaining cartilage after experiment

Procedure:

- Obtain bovine nasal septum cartilage and slice into approximately 1 mm³ cubes
- Pre-culture explants in DMEM/F-12 medium with 10% fetal calf serum overnight
- Transfer individual cartilage cubes to wells of a 96-well plate with 100 µL of culture medium
- Treat with stimulation cocktail (IL-1β + oncostatin M) in presence or absence of **T-26c** test compounds
- Incubate for 2 weeks at 37°C, replacing supernatants with fresh medium containing identical test compounds every 7 days
- Collect and store supernatants at -20°C until assay
- At endpoint, digest remaining cartilage completely with papain
- Quantify hydroxyproline release in media using chloramine T and p-dimethylaminobenzaldehyde

- Calculate percentage inhibition of collagen degradation:
 - $\% \text{ inhibition} = [(\% \text{ collagen degradation with IL-1}\beta/\text{OSM}) - (\% \text{ collagen degradation with IL-1}\beta/\text{OSM}/\mathbf{T-26c})] / [(\% \text{ collagen degradation with IL-1}\beta/\text{OSM}) - (\% \text{ collagen degradation without additives})] \times 100$ [1]

Alternative Fluorometric Collagen Degradation Assay

For researchers without access to cartilage explant systems, this biochemical assay provides a complementary approach [4] [3].

Reagents:

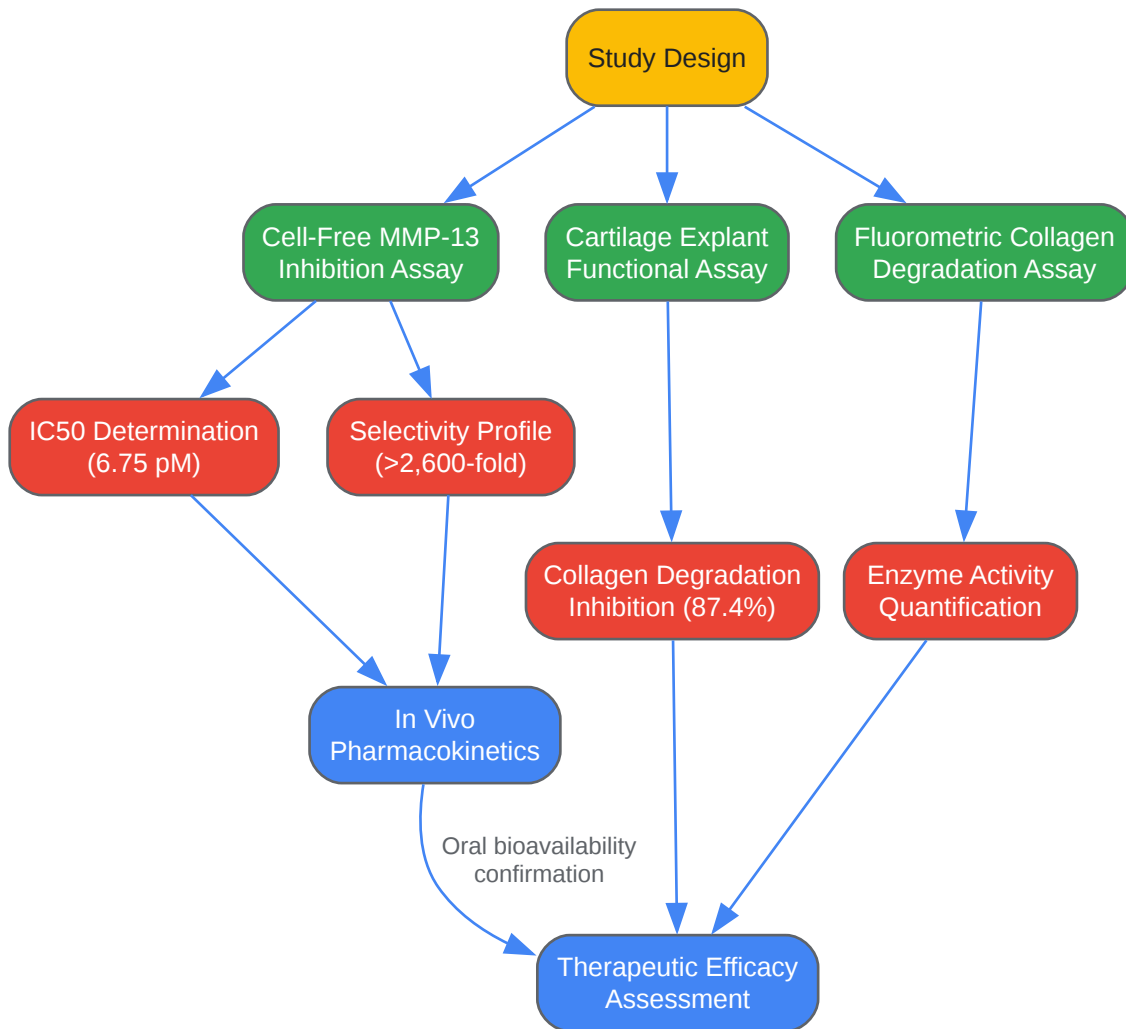
- **Substrate:** Fluorescently quenched collagen or gelatin (commercially available as FITC-labeled substrates) [4] [3]
- **Assay Buffer:** Collagenase-friendly buffer (typically containing Ca^{2+} ions essential for MMP activity) [4]
- **Enzyme Source:** Activated MMP-13 or biological samples containing collagenase activity

Procedure:

- Immobilize fluorescently quenched gelatin (Gel-FITC) at the bottom of microplate wells [3]
- Incubate with enzyme source (activated MMP-13 or synovial fluid samples) in appropriate buffer
- During incubation, collagenases digest gelatin substrate, liberating fluorophore
- Measure increasing fluorescent signal using a microplate reader [4] [3]
- Quantify collagenase activity by comparing to standard curve
- Include **T-26c** at various concentrations to demonstrate concentration-dependent inhibition

Data Analysis and Interpretation

The experimental workflow for assessing **T-26c** efficacy involves multiple complementary approaches, as visualized below:



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Troubleshooting and Optimization

Low Inhibition in Cartilage Explant Assay:

- Ensure proper cartilage cube size (approximately 1 mm³) for adequate nutrient and compound penetration [1]
- Verify cytokine activity and concentration in stimulation cocktail
- Pre-incubate **T-26c** with explants before adding stimulators for enhanced efficacy

High Variability in Hydroxyproline Measurements:

- Standardize papain digestion conditions across all samples
- Include internal hydroxyproline standards in each assay plate

- Ensure complete cartilage digestion before hydroxyproline measurement

Inconsistent Results in Fluorometric Assays:

- Confirm substrate integrity and avoid repeated freeze-thaw cycles
- Optimize incubation time to remain within linear detection range
- Include appropriate controls (enzyme-only, substrate-only, inhibitor-only)

Applications in Drug Development

T-26c serves as both a tool compound for understanding MMP-13 biology and a lead structure for therapeutic development. The compound's exceptional potency and selectivity profile make it particularly valuable for:

- **Target Validation Studies:** Confirming MMP-13 as a therapeutic target in osteoarthritis models
- **Lead Optimization:** Establishing structure-activity relationships for MMP-13 inhibitors
- **Biomarker Development:** Correlating MMP-13 inhibition with collagen degradation markers like CTX-II [5]
- **Preclinical Efficacy Models:** Demonstrating disease-modifying potential in animal models of osteoarthritis

The high oral bioavailability observed with disodium salt formulations of **T-26c** in guinea pigs (AUC = 8357 ng·h/mL) further supports its utility as a development candidate for oral administration [1].

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